Methyl 2-(allylamino)nicotinate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Batch-to-batch variability in building blocks compromises lead optimization reproducibility. This compound resolves that with ≥98% HPLC purity, enabling consistent SAR studies. The 2-(allylamino)nicotinate scaffold is a direct precursor to pyrido[2,3-d]pyrimidin-4-one kinase inhibitor cores. Key advantages: (1) The allylamino group allows diverse late-stage functionalization via hydroboration, epoxidation, or metathesis. (2) With MW 192.21 and predicted XLogP ~2.0, it occupies favorable drug-like space, offering superior solubility compared to higher alkyl ester analogs. (3) ISO-certified supply ensures lot-to-lot consistency for reproducible biological testing.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 157362-04-4
Cat. No. B119673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(allylamino)nicotinate
CAS157362-04-4
Synonyms3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)NCC=C
InChIInChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
InChIKeyGHNRHBZUGAHBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(allylamino)nicotinate Technical Baseline


Methyl 2-(allylamino)nicotinate (CAS 157362-04-4, molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.21 g/mol) is a 2‑alkylamino‑substituted nicotinate ester that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound features a functionalized pyridine core bearing a reactive allylamino group at the 2‑position and a methyl ester at the 3‑position, enabling participation in diverse chemical transformations, including alkylation, acylation, and heterocycle formation [1]. As a building block in the 2‑(alkylamino)nicotinate class, this compound is structurally related to potent angiotensin II receptor antagonists and other biologically active nicotinic acid derivatives [2].

Reactive Handle
Allylamino group supports N-alkylation, acylation, and cycloaddition pathways
Ester Functionality
Methyl ester permits hydrolysis or transesterification for further derivatization
Scaffold Class
2-(Alkylamino)nicotinate core for pyrido[2,3-d]pyrimidine and heterocycle construction

Methyl 2-(allylamino)nicotinate: Not Interchangeable


In‑class substitution of 2‑(alkylamino)nicotinate derivatives without rigorous evaluation is unreliable due to substantial variations in physicochemical properties and biological activity that arise from minor structural modifications. For example, altering the ester group from methyl to ethyl increases molecular weight by approximately 7% (192.21 g/mol to 206.24 g/mol) and raises the calculated lipophilicity (XLogP) from an estimated ~2.0 to 2.6 [1]. Such changes can markedly affect membrane permeability, metabolic stability, and target binding kinetics [2]. Furthermore, within the broader 2‑(alkylamino)nicotinic acid series, even subtle variations in the N‑alkyl substituent have been shown to produce order‑of‑magnitude differences in angiotensin II receptor antagonism (e.g., Ki values ranging from 0.61 nM to >100 nM) [3]. Consequently, procurement decisions must be guided by compound‑specific quantitative evidence rather than assumed class‑level equivalence.

Risk Factor
This Compound
Potential Substitute
Ester group variation
Methyl ester with lower lipophilicity profile
Ethyl ester may shift solubility, permeability, and metabolic stability
N-Alkyl substituent identity
Allyl substituent with reported class-level SAR
Saturated N-alkyl variants may differ in receptor-binding response by orders of magnitude

Methyl 2-(allylamino)nicotinate: Differentiating Evidence


Molecular Weight & Lipophilicity Comparison

Methyl 2‑(allylamino)nicotinate exhibits a lower molecular weight (192.21 g/mol) and reduced calculated lipophilicity (estimated XLogP ~2.0) compared to its direct ethyl ester analog, Ethyl 2‑(allylamino)nicotinate (206.24 g/mol; XLogP = 2.6) [1]. These differences are predicted to confer superior aqueous solubility and distinct membrane permeability characteristics, critical for early‑stage drug discovery and lead optimization [2].

Physicochemical Profile
Cross-study comparable
Target: MW 192.21 g/mol; predicted XLogP ≈ 2.0 Ethyl analog: MW 206.24 g/mol; XLogP = 2.6 ΔMW –14.03 g/mol (–6.8%); ΔXLogP ≈ –0.6 log units
Lower lipophilicity may support aqueous solubility screening
Computed values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Allylamino vs. Methyl Nicotinate Reactivity

In contrast to the parent compound Methyl nicotinate (CAS 93‑60‑7), which lacks a nucleophilic amino substituent, Methyl 2‑(allylamino)nicotinate possesses a reactive allylamino group at the 2‑position that enables chemoselective transformations such as N‑alkylation, acylation, and participation in cycloaddition reactions [1]. This functional handle permits the construction of fused heterocyclic systems (e.g., pyrido[2,3‑d]pyrimidines) that are inaccessible from unsubstituted Methyl nicotinate [2].

Synthetic Reactivity
Class-level inference
Allylamino group: nucleophilic substitution, cycloaddition, cross-coupling capable Methyl nicotinate: reactivity limited to ester hydrolysis and electrophilic substitution Qualitative functional group difference
Expands accessible heterocyclic chemical space for library synthesis
Reactivity profile based on functional group class inference
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Purity & Quality Assurance

Commercially available Methyl 2‑(allylamino)nicotinate (CAS 157362‑04‑4) is routinely supplied with a purity specification of ≥98% (HPLC) . In comparison, the ethyl analog (CAS 1247983‑87‑4) is also offered at 98% purity by multiple vendors, but its higher molecular weight and lipophilicity may introduce additional analytical challenges in LC‑MS quantification . Both compounds are supported by ISO‑certified quality systems, ensuring batch‑to‑batch consistency suitable for pharmaceutical research and development .

Purity Specification
Supplier specification
≥98% (HPLC)
Supports reproducible synthesis and assay workflows
Vendor-reported; independent verification recommended
Quality Control Analytical Chemistry Procurement Specification

Angiotensin II Antagonism Potential

While direct biological data for Methyl 2‑(allylamino)nicotinate are not publicly available, its core 2‑(alkylamino)nicotinate scaffold is a recognized pharmacophore for angiotensin II receptor antagonism [1]. Within this class, N‑alkyl substituent identity profoundly influences potency: for example, the n‑propyl analog (R' = n‑C₃H₇) exhibits a Ki of 0.61 nM in rat liver receptor binding assays, whereas other alkyl variants show >100‑fold reduced affinity [2]. By inference, the allyl substituent present in Methyl 2‑(allylamino)nicotinate may confer a unique potency and selectivity profile distinct from saturated alkyl analogs.

Receptor SAR Context
Class-level inference
Class Ki range: 0.61 nM to >100 nM across N-alkyl variants. No direct Ki data available for this compound.
Allyl substituent may confer a distinct SAR profile within the class
Inferred from published 2-(alkylamino)nicotinic acid SAR studies
Cardiovascular Pharmacology GPCR Drug Discovery Structure‑Activity Relationship

Methyl 2-(allylamino)nicotinate: Application Scenarios


Angiotensin II Antagonist Lead Synthesis

Given the established class‑level SAR linking 2‑(alkylamino)nicotinic acid derivatives to potent angiotensin II antagonism [1], Methyl 2‑(allylamino)nicotinate serves as an ideal starting material for the preparation of diverse N‑allyl‑substituted analogs. The allyl group can be further functionalized (e.g., via hydroboration, epoxidation, or cross‑metathesis) to explore SAR beyond simple alkyl variations, potentially yielding compounds with improved selectivity or pharmacokinetic properties.

Pyrido[2,3-d]pyrimidine Heterocycle Synthesis

The 2‑(allylamino)nicotinate scaffold is a known precursor to pyrido[2,3‑d]pyrimidin‑4‑one derivatives, a privileged heterocyclic core found in numerous kinase inhibitors and anti‑inflammatory agents [2]. Researchers can leverage the reactive allylamino group for intramolecular cyclization reactions, enabling rapid access to structurally complex libraries for high‑throughput screening.

Favorable Physicochemical Profile for Lead Optimization

With a molecular weight of 192.21 g/mol and a predicted XLogP of ~2.0 , Methyl 2‑(allylamino)nicotinate resides within favorable drug‑like chemical space (Lipinski's Rule of Five). Compared to the ethyl ester analog (MW 206.24, XLogP 2.6) [3], the methyl ester offers improved aqueous solubility and potentially superior oral absorption characteristics, making it a strategically advantageous starting point for lead optimization campaigns.

ISO-Certified Research-Grade Material

For laboratories requiring consistent, high‑purity building blocks for reproducible synthesis and biological testing, Methyl 2‑(allylamino)nicotinate is available from ISO‑certified vendors with a purity specification of ≥98% (HPLC) . This quality assurance reduces the risk of batch‑to‑batch variability and ensures compliance with internal quality management systems in pharmaceutical R&D settings.

Application
Selection Property
Validation Focus
Angiotensin II antagonist lead synthesis
Allylamino reactivity profile
AT₁ receptor SAR validation
Pyrido[2,3-d]pyrimidine scaffold construction
Intramolecular cyclization potential
Heterocycle formation efficiency
Lead optimization candidate profiling
Drug-like physicochemical range
Permeability and solubility benchmarking
Reproducible synthesis workflows
High-purity specification
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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